
5-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95% (5-CF-3-FP) is a compound belonging to the phenol family, and is a derivative of phenol with a chlorine and fluorine substitution. It is an important intermediate in the synthesis of many chemicals, and is widely used in research and development.
Mecanismo De Acción
The mechanism of action of 5-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95% is based on its ability to form strong hydrogen bonds with other molecules. It has a high affinity for proteins, and can bind to them in a specific way. This binding can alter the structure of the proteins, which can lead to changes in their activity. Additionally, 5-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95% can interact with other molecules, such as DNA, in a manner that can affect gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95% are still being studied. However, it has been shown to have a variety of effects on cells. It has been shown to inhibit the growth of cancer cells, as well as to have anti-inflammatory and antioxidant properties. Additionally, it has been shown to have an effect on the metabolism of fatty acids, as well as to reduce cholesterol levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95% has several advantages for laboratory experiments. It is relatively inexpensive, and is easily synthesized. Additionally, it is a relatively stable compound, and is not prone to degradation. However, it has several limitations. It is toxic, and should be handled with care. Additionally, it has a low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research involving 5-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95%. These include further research into its effects on cancer cells, its potential use as a therapeutic agent, and its use in the synthesis of other compounds. Additionally, further research into its mechanism of action and its biochemical and physiological effects could lead to a better understanding of its potential applications. Finally, further research into its structure and properties could lead to the development of more efficient and cost-effective synthesis methods.
Métodos De Síntesis
5-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95% is synthesized through a process called nucleophilic aromatic substitution. This process involves the replacement of a hydrogen atom in an aromatic compound with a nucleophile. In the case of 5-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95%, the nucleophile is a chlorine atom, which is substituted for the hydrogen atom. The reaction is catalyzed by a strong base, such as sodium hydroxide, and is typically carried out at a temperature of around 100°C.
Aplicaciones Científicas De Investigación
5-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in various organic reactions, such as the synthesis of heterocyclic compounds. In addition, it is used as a fluorescent dye for fluorescence microscopy and spectroscopy.
Propiedades
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-5-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF2O/c13-9-1-7(2-10(14)5-9)8-3-11(15)6-12(16)4-8/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMLMJFIWVBRAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)F)C2=CC(=CC(=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684340 |
Source


|
| Record name | 3'-Chloro-5,5'-difluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261893-85-9 |
Source


|
| Record name | 3'-Chloro-5,5'-difluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

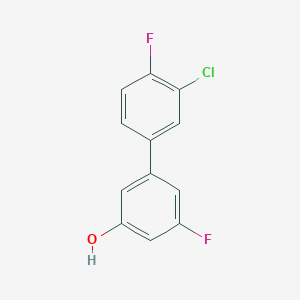

![4-[Benzo(b)thiophen-2-yl]-2-fluorophenol, 95%](/img/structure/B6374103.png)
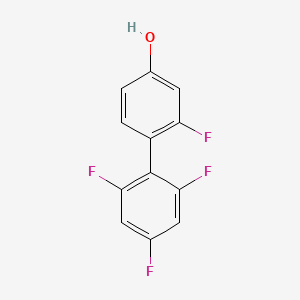
![5-[Benzo(b)thiophen-2-yl]-3-fluorophenol, 95%](/img/structure/B6374116.png)
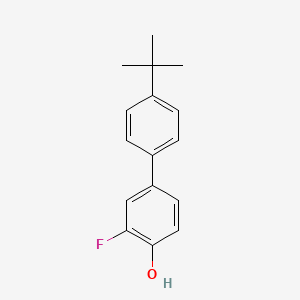
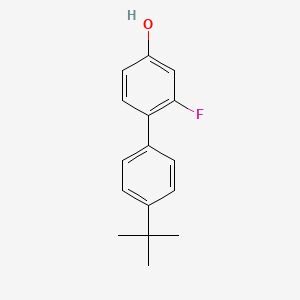
![5-[Benzo(b)thiophen-2-yl]-2-fluorophenol, 95%](/img/structure/B6374137.png)
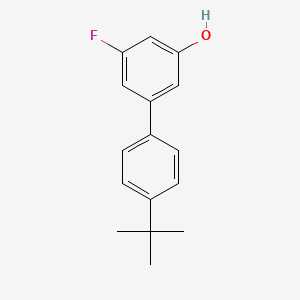
![2-Fluoro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6374173.png)
![4-[Benzo(b)thiophen-2-yl]-3-fluorophenol, 95%](/img/structure/B6374181.png)

![3-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6374189.png)
![3-Fluoro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6374196.png)